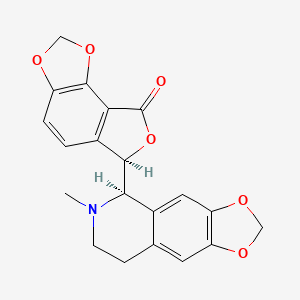
Capnoidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capnoidine is a potential new anti-inflammatory drug lead candidate for diseases where current standard-of-care often fails and is associated with major side effects. It also validates the traditional uses of C. dubia against inflammatory conditions and underlines the value of pursuing bioactive compounds derived from traditionally used ethnobotanical medicines.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Research Findings:
Capnoidine has demonstrated significant anti-inflammatory effects in various preclinical studies. Notably, it has been shown to prevent the onset of inflammation in mouse models of colitis, indicating its potential as a therapeutic agent for inflammatory bowel diseases (IBD) . In these models, this compound treatment resulted in improved intestinal architecture and reduced histological damage, showcasing its protective effects on the gastrointestinal tract.
Mechanism of Action:
The anti-inflammatory action of this compound may involve modulation of proinflammatory cytokines. Studies have indicated that compounds similar to this compound can suppress the production of interleukin-6 and tumor necrosis factor-alpha, which are critical mediators in inflammatory responses . This suggests that this compound may exert its effects through a pathway that involves the inhibition of cytokine signaling.
Antioxidant Activity
This compound also exhibits antioxidant properties, which contribute to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, a factor implicated in various chronic diseases, including cancer and neurodegenerative disorders . The ability of this compound to scavenge free radicals may enhance its utility in preventing oxidative damage in biological systems.
Antimicrobial Activity
This compound's antimicrobial properties have been explored as well. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, which could position it as a candidate for developing new antimicrobial agents . This application is particularly relevant given the rising concerns over antibiotic resistance.
Case Studies and Clinical Implications
While most research on this compound remains at the preclinical stage, several studies highlight its potential applications:
- Colitis Treatment: In a study involving mice with induced colitis, this compound significantly improved colon health by maintaining mucosal integrity and reducing inflammation markers .
- Neuroprotection: Although direct clinical applications are yet to be established, the neuroprotective potential of similar alkaloids suggests avenues for future research into this compound's effects on neurodegenerative diseases.
- Antimicrobial Research: Investigations into this compound's efficacy against specific pathogens could lead to novel treatments for infections resistant to conventional antibiotics .
Summary Table of this compound Applications
Propriétés
Numéro CAS |
485-50-7 |
|---|---|
Formule moléculaire |
C20H17NO6 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(6R)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m1/s1 |
Clé InChI |
IYGYMKDQCDOMRE-QZTJIDSGSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES isomérique |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Apparence |
Solid powder |
Key on ui other cas no. |
485-50-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Capnoidine; l-Adlumidine; l-Capnoidine; (-)-Adlumidine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















